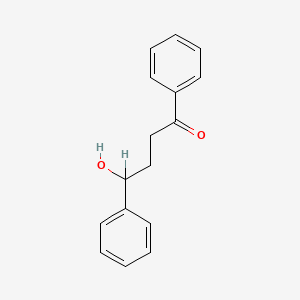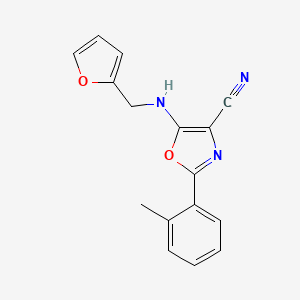
1-Aminoindole
Overview
Description
1-Aminoindole is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is a heterocyclic compound containing an indole ring and an amine group. It is also referred to as 3-aminoindole or 3-indolemethylamine. This compound has been studied extensively in recent years due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
Rh(III)-Catalyzed Synthesis : 1-Aminoindole derivatives can be synthesized through a Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds. This method involves tandem C-H activation, cyclization, and condensation steps, efficiently proceeding in water without external oxidants (Liang et al., 2014).
Protonation Characteristics : Studies on 2- and 3-aminoindoles using NMR techniques show their behavior towards protonation varies depending on the substituent at the adjacent position. This finding is crucial for understanding their chemical reactivity (Diana et al., 2000).
Industrial and Environmental Applications
Corrosion Inhibition : 5-Aminoindole (AI) and 5-chloroindole (CI) have been tested as corrosion inhibitors for mild steel in sulfuric acid, demonstrating effectiveness especially on the anodic process (Moretti et al., 1996).
Graphene–Poly(5-Aminoindole) Composite : This composite film has been used as a Pt catalyst support for methanol electrooxidation in alkaline medium. The study indicates the potential of 5-Aminoindole in enhancing catalytic activities in direct alcohol fuel cells (Yue et al., 2013).
Biological and Pharmaceutical Research
Antimitotic Agents and Tubulin Inhibitors : A study identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This showcases the potential therapeutic applications of aminoindole derivatives in cancer treatment (Romagnoli et al., 2008).
Synthesis of Heterocyclic Derivatives : 1-Amino-2-methylindoline, a precursor in antihypertension drugs, undergoes reactions leading to the formation of various indolic compounds, demonstrating the versatility of aminoindoles in pharmaceutical synthesis (Peyrot et al., 2001).
Mechanism of Action
Target of Action
1-Aminoindole, also known as 1H-indol-1-amine, is a derivative of the indole moiety, which is one of the most widespread heterocycles found in both natural products and biological systems . Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to inhibit topoisomerase 1 (Top1), a crucial enzyme involved in DNA replication and transcription .
Biochemical Pathways
Indoles are found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melanin . They are also involved in the shikimate pathway, which is crucial for the biosynthesis of indoles .
Pharmacokinetics
The pharmacokinetics of similar indole-based compounds have been studied . These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound are needed for accurate information.
Result of Action
Indole derivatives are known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Therefore, it can be inferred that this compound may have similar effects, but specific studies are needed to confirm this.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative, the nature of the target, and the specific biological context . Therefore, it can be inferred that similar factors may influence the action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Aminoindole plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as tryptophan synthase and tryptophanase, which are involved in the metabolism of tryptophan. These interactions are crucial for the synthesis and degradation of tryptophan, an essential amino acid. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can interact with transcription factors, influencing gene expression and thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function, and changes in blood biochemistry. Threshold effects have been noted, where certain dosages result in significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of tryptophan. It interacts with enzymes such as tryptophan synthase and tryptophanase, which play key roles in the synthesis and degradation of tryptophan. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and activity of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Specific targeting signals and modifications can direct this compound to particular compartments or organelles, influencing its activity and function within the cell .
properties
IUPAC Name |
indol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGSNEEYEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349128 | |
| Record name | 1-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53406-38-5 | |
| Record name | 1-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
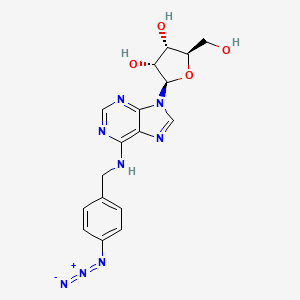

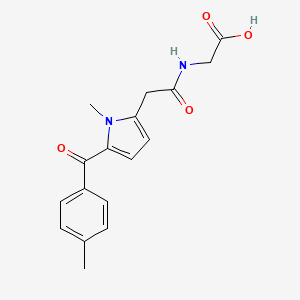
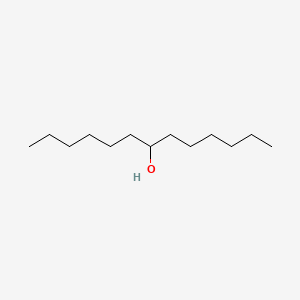
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
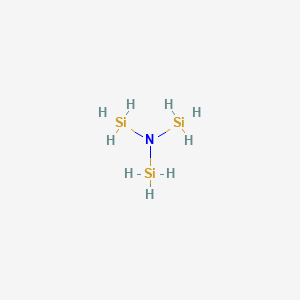
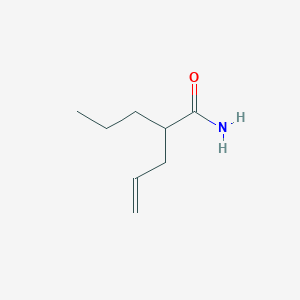


![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
